molecular formula C14H15NO2 B14278191 1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione CAS No. 140481-08-9

1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione

Cat. No.: B14278191
CAS No.: 140481-08-9
M. Wt: 229.27 g/mol
InChI Key: PHJIBZPMSGENPG-UHFFFAOYSA-N
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Description

1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a phenylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-phenylbutan-2-amine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the phenylbutan-2-yl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-2-amine: A related compound with similar structural features but different functional groups.

    N-(4-Phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Another compound with a phenylbutan-2-yl group but different core structure.

Uniqueness

1-(4-Phenylbutan-2-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring and a phenylbutan-2-yl group

Properties

CAS No.

140481-08-9

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(4-phenylbutan-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C14H15NO2/c1-11(15-13(16)9-10-14(15)17)7-8-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3

InChI Key

PHJIBZPMSGENPG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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